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molecular formula C8H10O6 B1218705 Butanedioic acid, methylene-, polymer with 2-propenoic acid CAS No. 25948-33-8

Butanedioic acid, methylene-, polymer with 2-propenoic acid

Cat. No. B1218705
M. Wt: 202.16 g/mol
InChI Key: ABPJHHHWWYDYFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05213789

Procedure details

Acrylic acid (25.000 g, 0.34693 mole), itaconic acid (5.0151 g, 0.038548 mole), Wako V-50 (0.1046 g, 0.3856 millimole), and 193 ml of water, which has been acidified to pH 2.0 with hydrochloric acid, are added to a 500 ml three-necked round-bottomed flask. The necks are fitted with a thermometer, a stopper, and a gas inlet/outlet adapter capable of bubbling gas through a liquid in the flask and venting it. The solution is deaerated by passage of nitrogen gas and is then placed under an atmosphere of argon. The solution is heated to 60° C. and is maintained at this temperature for 15 hours. The viscous solution of copolymer is cooled to ambient temperature and is dialzyed against distilled water overnight (Spectrapor 3 tubing with molecular weight cut-off at 3500) to remove any unreacted monomers. The dialyzed solution is freeze dried to give 28.31 g of poly(acrylic acid-itaconic acid) copolymer as a colorless solid. The mass average molecular weight, as determined by low angle laser light scattering in 0.2 Molar sodium chloride in water (refractive index=1.3344, dn /dc =0.1683), is 658,200.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5.0151 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
193 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=[O:4])[CH:2]=[CH2:3].[C:6]([OH:14])(=[O:13])[C:7]([CH2:9][C:10]([OH:12])=[O:11])=[CH2:8].Cl>O>[CH2:3]=[CH:2][C:1]([OH:5])=[O:4].[CH2:8]=[C:7]([C:6]([OH:14])=[O:13])[CH2:9][C:10]([OH:12])=[O:11] |f:4.5|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
5.0151 g
Type
reactant
Smiles
C(C(=C)CC(=O)O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
193 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to a 500 ml three-necked round-bottomed flask
CUSTOM
Type
CUSTOM
Details
The necks are fitted with a thermometer
CUSTOM
Type
CUSTOM
Details
a stopper, and a gas inlet/outlet adapter capable of bubbling gas through a liquid in the flask
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at this temperature for 15 hours
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The viscous solution of copolymer is cooled to ambient temperature
DISTILLATION
Type
DISTILLATION
Details
against distilled water overnight (Spectrapor 3 tubing with molecular weight cut-off at 3500)
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to remove any unreacted monomers
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C=CC(=O)O.C=C(CC(=O)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.31 g
YIELD: CALCULATEDPERCENTYIELD 363.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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